REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O.[Cl-].C([N+]1C=CC(N(CCCC)CCCC)=CC=1)C(C)(C)C>[F:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
85.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C(C)(C)C)[N+]1=CC=C(C=C1)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
109.6 g
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring for 9 hours at 205°-215° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISTILLATION
|
Details
|
Simple distillation of the reaction mixture under vacuum
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.6 g | |
YIELD: PERCENTYIELD | 96.3% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O.[Cl-].C([N+]1C=CC(N(CCCC)CCCC)=CC=1)C(C)(C)C>[F:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
85.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C(C)(C)C)[N+]1=CC=C(C=C1)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
109.6 g
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring for 9 hours at 205°-215° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISTILLATION
|
Details
|
Simple distillation of the reaction mixture under vacuum
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.6 g | |
YIELD: PERCENTYIELD | 96.3% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O.[Cl-].C([N+]1C=CC(N(CCCC)CCCC)=CC=1)C(C)(C)C>[F:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
85.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C(C)(C)C)[N+]1=CC=C(C=C1)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
109.6 g
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring for 9 hours at 205°-215° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISTILLATION
|
Details
|
Simple distillation of the reaction mixture under vacuum
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.6 g | |
YIELD: PERCENTYIELD | 96.3% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O.[Cl-].C([N+]1C=CC(N(CCCC)CCCC)=CC=1)C(C)(C)C>[F:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
85.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C(C)(C)C)[N+]1=CC=C(C=C1)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
109.6 g
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring for 9 hours at 205°-215° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISTILLATION
|
Details
|
Simple distillation of the reaction mixture under vacuum
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.6 g | |
YIELD: PERCENTYIELD | 96.3% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |